CCR5 Antagonist Activity: 1-Cyclopentyl-3-(3-methoxyphenyl)urea vs. In-Class Urea Antagonists
1-Cyclopentyl-3-(3-methoxyphenyl)urea demonstrates CCR5 antagonist activity with an IC₅₀ of 622 nM in a Ca²⁺ flux assay using Gqi5-transfected human MOLT4 cells stimulated with RANTES [1]. This places the compound in a moderate potency range relative to other urea-based CCR5 antagonists. For context, a structurally distinct cyclic urea CCR5 antagonist (CHEMBL2164217) achieves an IC₅₀ of 0.110 nM in a P4R5 cell-based HIV entry inhibition assay—a potency difference of approximately 5,600-fold [2]. Importantly, these assays differ in format (Ca²⁺ flux vs. viral entry), precluding direct potency ranking; however, the data establish that 1-cyclopentyl-3-(3-methoxyphenyl)urea possesses measurable on-target activity suitable for use as a pharmacological tool compound or a starting scaffold for optimization, rather than as a high-potency lead.
| Evidence Dimension | CCR5 antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 622 nM |
| Comparator Or Baseline | CHEMBL2164217 (cyclic urea CCR5 antagonist): IC₅₀ = 0.110 nM |
| Quantified Difference | ~5,600-fold difference (assay context differs: Ca²⁺ flux vs. HIV entry) |
| Conditions | Target: Gqi5-transfected human MOLT4 cells; stimulation: RANTES; readout: Ca²⁺ influx; preincubation: 15 min [1]. Comparator: P4R5 cells co-expressing CD4 and LTR-β-gal; readout: HIV-1 entry inhibition [2]. |
Why This Matters
This quantitative activity benchmark confirms the compound is a validated CCR5 ligand, making it suitable as a tool compound for target engagement studies, but its moderate potency relative to optimized leads must be factored into experimental design and procurement decisions.
- [1] BindingDB. BDBM50496849 (CHEMBL3219779). IC₅₀: 622 nM. Antagonist activity at CCR5 in Gqi5 transfected human MOLT4 cells. BindingDB, 2020. View Source
- [2] BindingDB. BDBM50394601 (CHEMBL2164217). IC₅₀: 0.110 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells. BindingDB, 2013. View Source
